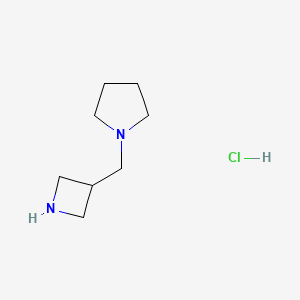
1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride can be synthesized through a multi-step process involving the reaction of azetidine with pyrrolidine derivatives. The synthesis typically involves:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyrrolidine moiety: This step involves the reaction of the azetidine intermediate with a pyrrolidine derivative under controlled conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed:
- Oxidized derivatives.
- Reduced forms of the compound.
- Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-(Azetidin-3-ylmethyl)pyrrolidine-2,5-dione hydrochloride: This compound has a similar structure but contains a dione moiety, which may confer different chemical and biological properties.
1-(Azetidin-3-ylmethyl)pyrrolidine-2-carboxylate hydrochloride: This compound contains a carboxylate group, which may affect its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H17ClN2 |
|---|---|
Peso molecular |
176.69 g/mol |
Nombre IUPAC |
1-(azetidin-3-ylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-4-10(3-1)7-8-5-9-6-8;/h8-9H,1-7H2;1H |
Clave InChI |
PMSUAVIOHPNMOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


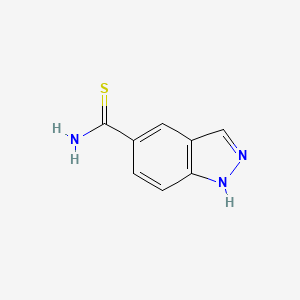

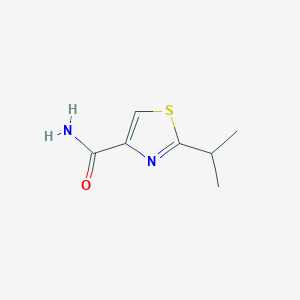


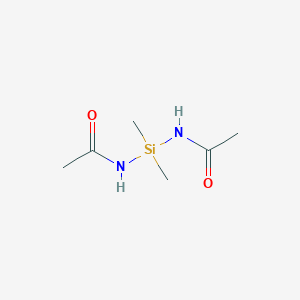


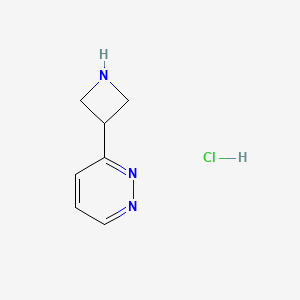
![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)

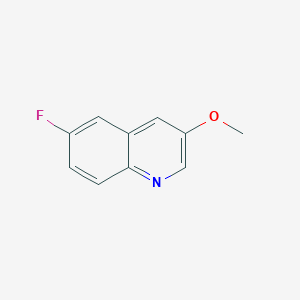
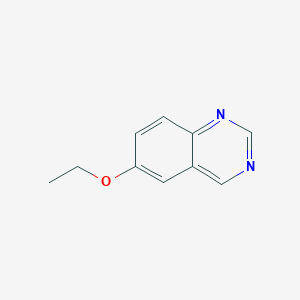
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
